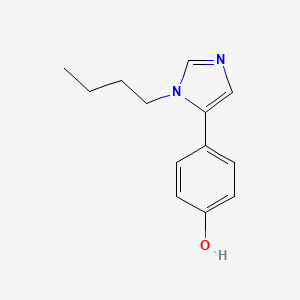
4-Methyltetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyltetracosane is an organic compound with the molecular formula C25H52. It is a branched alkane, specifically a methyl-substituted tetracosane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltetracosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of tetracosane with a methylating agent under controlled conditions. This process typically requires a catalyst, such as aluminum chloride, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of longer-chain alkenes or the direct alkylation of tetracosane. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyltetracosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are employed.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
4-Methyltetracosane has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyltetracosane in biological systems involves its interaction with specific olfactory and gustatory receptors. In Drosophila melanogaster, it activates Or47b+ olfactory and ppk23+ gustatory neurons, leading to changes in mating behavior. This activation raises cyclic adenosine monophosphate (cAMP) levels in pC1 neurons, which are responsible for processing male courtship cues and regulating female mating receptivity .
Comparación Con Compuestos Similares
Similar Compounds
Tetracosane: A straight-chain alkane with the formula C24H50.
2-Methyltetracosane: Another methyl-substituted tetracosane with the methyl group at a different position.
Uniqueness
4-Methyltetracosane is unique due to its specific methyl substitution, which influences its physical and chemical properties. This structural variation can affect its reactivity and interaction with biological systems, making it distinct from other similar compounds .
Propiedades
Número CAS |
76275-83-7 |
|---|---|
Fórmula molecular |
C25H52 |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
4-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-25(3)23-5-2/h25H,4-24H2,1-3H3 |
Clave InChI |
ZMWYRLCLGPLJAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


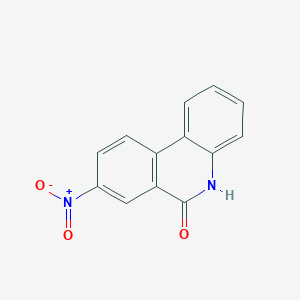
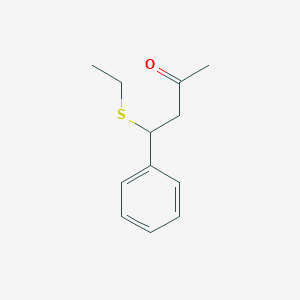
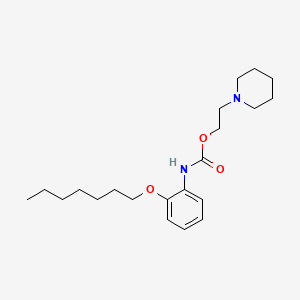
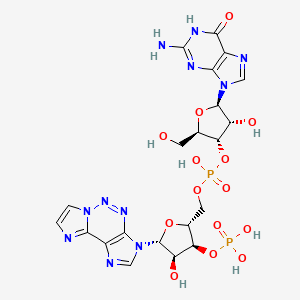
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

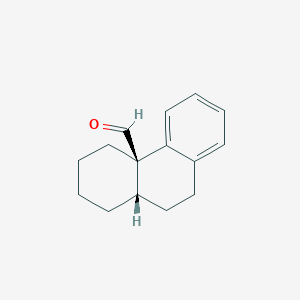
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
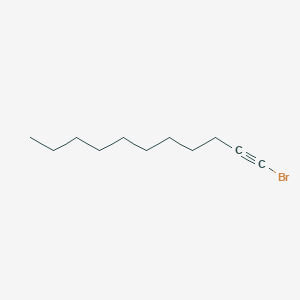
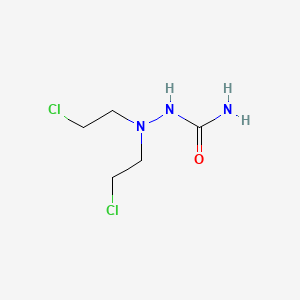
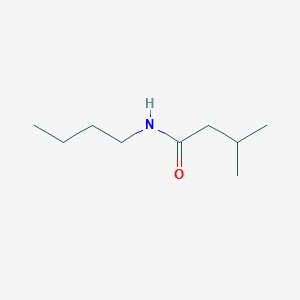
![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)
